molecular formula C24H18N2O3 B2919362 N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide CAS No. 946340-33-6

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide

Cat. No.: B2919362
CAS No.: 946340-33-6
M. Wt: 382.419
InChI Key: CSUQXQZAPAAKHN-UHFFFAOYSA-N
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Description

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of oxazole and xanthene moieties. The oxazole ring is known for its biological activity and is commonly found in various pharmaceutical compounds. The xanthene structure is often associated with fluorescent properties, making this compound potentially useful in both medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the xanthene moiety. One common method involves the cyclization of an appropriate precursor to form the oxazole ring, which is then reacted with a xanthene derivative under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the molecule .

Scientific Research Applications

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with biological molecules, potentially inhibiting or activating certain pathways. The xanthene moiety may contribute to the compound’s overall activity by enhancing its binding affinity or stability .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide is unique due to its combination of oxazole and xanthene structures. This dual functionality allows it to exhibit both biological activity and fluorescent properties, making it versatile for various applications in research and industry .

Properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3/c27-24(25-15-17-14-22(29-26-17)16-8-2-1-3-9-16)23-18-10-4-6-12-20(18)28-21-13-7-5-11-19(21)23/h1-14,23H,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUQXQZAPAAKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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